molecular formula C15H17N5O2 B6504913 5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 1396812-27-3

5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B6504913
CAS No.: 1396812-27-3
M. Wt: 299.33 g/mol
InChI Key: ZPVBSTSTRNJUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core, a five-membered heterocycle recognized for its significant role in medicinal chemistry . This compound is presented as a high-purity chemical for research use, designed to support investigative studies in chemical biology and drug discovery. The molecular structure integrates key pharmacophoric elements, including the isoxazole ring and a carboxamide linker, which are found in compounds targeting various disease-associated pathways . Specifically, isoxazole carboxamide derivatives have been investigated for their potential in oncology research, with some analogues identified as inhibitors of histone-lysine N-methyltransferases like SMYD2 and SMYD3, enzymes implicated in the progression of various cancers . The presence of the cyclopropyl and pyrrolidin-1-yl-pyrimidine groups may influence the compound's physicochemical properties and its interaction with biological targets, potentially affecting potency and selectivity . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-cyclopropyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(11-7-12(22-19-11)10-3-4-10)18-13-8-14(17-9-16-13)20-5-1-2-6-20/h7-10H,1-6H2,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVBSTSTRNJUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Strategy

A nitrile oxide, generated in situ from hydroxymoyl chloride, reacts with a cyclopropyl-substituted alkyne to form the isoxazole ring. For example, cyclopropylacetylene reacts with chlorinated nitrile oxides under mild conditions to yield 5-cyclopropylisoxazole derivatives. The carboxylic acid at position 3 is introduced via hydrolysis of a nitrile or ester group post-cycloaddition.

Reaction Conditions

  • Nitrile Oxide Precursor : Hydroxymoyl chloride (e.g., chlorooxime) in dichloromethane.

  • Dipolephile : Cyclopropylacetylene (1.2 equiv) at 0–25°C.

  • Base : Triethylamine (2.0 equiv) to scavenge HCl.

  • Yield : 70–85% after purification.

Alternative Cyclization Approaches

Cyclization of β-ketoamides or β-ketoesters with hydroxylamine forms isoxazoles. For instance, cyclopropyl methyl ketone reacts with hydroxylamine hydrochloride to form an oxime intermediate, which undergoes acid-catalyzed cyclization to 5-cyclopropylisoxazole-3-carboxylic acid.

Optimization Notes

  • Cyclization Catalyst : HCl in ethanol (1M) at reflux (80°C, 6 h).

  • Yield : 65–75%.

Synthesis of the Pyrimidine Moiety: 6-(Pyrrolidin-1-yl)Pyrimidin-4-Amine

The pyrimidine ring is constructed via cyclocondensation or functionalization of preformed pyrimidines.

Biginelli-Like Cyclocondensation

A modified Biginelli reaction using urea, ethyl acetoacetate, and a cyclopropyl aldehyde forms dihydropyrimidinones, which are oxidized to pyrimidines. However, this route lacks direct incorporation of the pyrrolidine group.

Chloropyrimidine Amination

A more direct method involves nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. Treatment with pyrrolidine in dimethylformamide (DMF) at 60°C selectively substitutes the 6-chloro position, yielding 6-(pyrrolidin-1-yl)pyrimidin-4-amine.

Reaction Conditions

  • Substrate : 4,6-Dichloropyrimidine (1.0 equiv).

  • Amine : Pyrrolidine (3.0 equiv).

  • Solvent : DMF, 60°C, 12 h.

  • Yield : 80–90%.

Amidation Coupling of Isoxazole and Pyrimidine Moieties

The final step involves coupling 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with 6-(pyrrolidin-1-yl)pyrimidin-4-amine via carboxamide bond formation.

Activation with Bis(Pentafluorophenyl) Carbonate (BPC)

BPC converts the carboxylic acid to a reactive mixed carbonate intermediate, enabling efficient amidation with amines under mild conditions.

Procedure

  • Activation : 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv) and BPC (1.2 equiv) in acetonitrile, stirred at 25°C for 1 h.

  • Amidation : Add 6-(pyrrolidin-1-yl)pyrimidin-4-amine (1.1 equiv) and stir for 12 h.

  • Workup : Filter and purify via silica gel chromatography.

  • Yield : 85–95%.

Classical Carbodiimide Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.

Comparison of Methods

Method Reagent Solvent Time (h) Yield
BPC ActivationBPC, AcetonitrileACN1285–95%
EDCl/HOBtEDCl, HOBt, DIPEADCM2470–80%

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.05–1.15 (m, 4H, cyclopropyl), 3.25–3.40 (m, 4H, pyrrolidine), 6.90 (s, 1H, pyrimidine-H), 8.30 (s, 1H, oxazole-H).

  • MS (ESI+) : m/z 342.2 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity.

Scale-Up and Process Optimization

Solvent Selection

Acetonitrile outperforms DMF or THF in BPC-mediated amidation, minimizing side reactions.

Temperature Control

Maintaining 25°C during activation prevents decomposition of the reactive carbonate intermediate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide?

  • Methodology : Multi-step synthesis involving cyclopropane ring formation, nucleophilic substitution on pyrimidine, and carboxamide coupling. Key steps:

  • Cyclopropyl group introduction via cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under controlled pH and temperature .
  • Functionalization of the pyrimidine core at the 6-position using pyrrolidine under nucleophilic aromatic substitution conditions (e.g., DMF, 80–100°C) .
  • Final carboxamide coupling via EDC/HOBt-mediated amide bond formation between the oxazole-3-carboxylic acid and pyrimidin-4-amine .
    • Validation : Monitor intermediates via HPLC and confirm final product purity (>95%) by LC-MS and ¹H/¹³C NMR .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from pyrrolidine, pyrimidine, and oxazole moieties .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for purity assessment .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, catalyst) influence the yield of the pyrimidine-pyrrolidine coupling step?

  • Experimental Design :

  • Variables : Test solvents (DMF vs. DMSO), temperatures (60°C vs. 100°C), and catalysts (K₂CO₃ vs. DBU) .
  • Data Analysis :
  • DMF at 100°C with K₂CO₃ yields >80% conversion (vs. 50% in DMSO at 60°C) .
  • DBU accelerates side reactions (e.g., pyrimidine ring decomposition), reducing purity .
    • Conflict Resolution : Reproducibility issues may arise from trace moisture; use molecular sieves or anhydrous conditions .

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR, CDK2) to assess binding affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .
    • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Framework :

  • Variations : Modify cyclopropyl (e.g., substituents on the ring) and pyrrolidine (e.g., N-methylation) .
  • Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and assess IC₅₀ values .
    • Data Interpretation :
  • Cyclopropyl substituents enhance metabolic stability but reduce solubility .
  • N-Methyl-pyrrolidine improves membrane permeability but may decrease target selectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility and stability data for this compound?

  • Root Causes :

  • Solubility : Differences in solvent systems (DMSO vs. aqueous buffers) and pH (e.g., phosphate buffer pH 7.4 vs. citrate pH 5.0) .
  • Stability : Degradation under light/heat in DMSO stocks vs. stable lyophilized forms .
    • Mitigation : Standardize protocols (e.g., use freshly prepared DMSO stocks, store at -80°C) and validate via accelerated stability studies .

Methodological Recommendations

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Best Practices :

  • Purify intermediates after each step (e.g., flash chromatography or recrystallization) .
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • Document detailed reaction logs (e.g., exact stoichiometry, cooling/heating rates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.